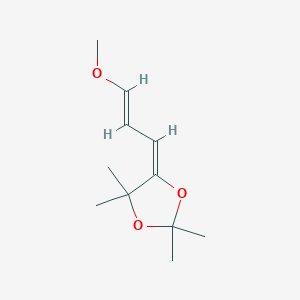
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structural features, including the presence of two methyl groups at positions 2 and 4, and a methoxyallylidene group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux, cooling, filtering, and distilling under reduced pressure . The resulting product is then dissolved in an organic solvent, cooled, filtered, and reacted with hydrogen under the action of a catalyst to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The methoxyallylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and methoxyallylidene groups.
2,2,4,5-Tetramethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different applications.
Uniqueness
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyallylidene group provides additional functionality compared to simpler dioxolanes, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
49803-93-2 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(5E)-5-[(E)-3-methoxyprop-2-enylidene]-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(7-6-8-12-5)13-11(3,4)14-10/h6-8H,1-5H3/b8-6+,9-7+ |
Clave InChI |
SDLXTPXOZWLGDA-CDJQDVQCSA-N |
SMILES isomérico |
CC1(/C(=C\C=C\OC)/OC(O1)(C)C)C |
SMILES canónico |
CC1(C(=CC=COC)OC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


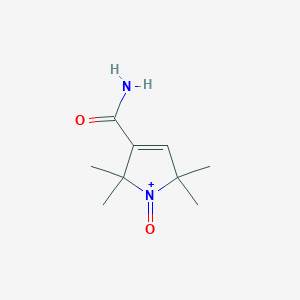
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
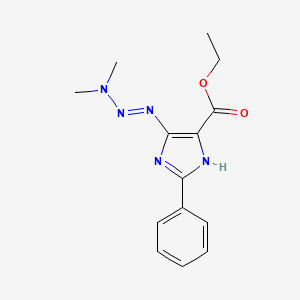
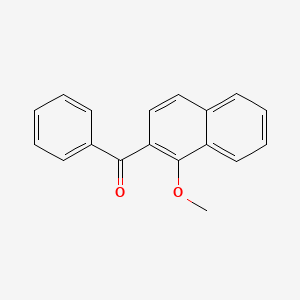
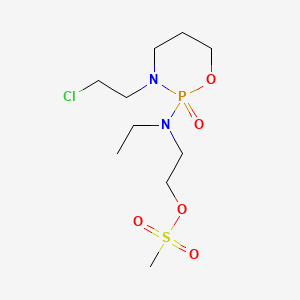
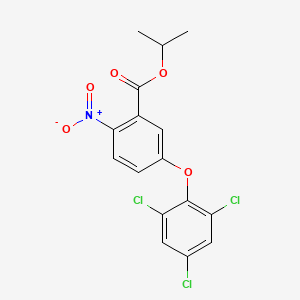
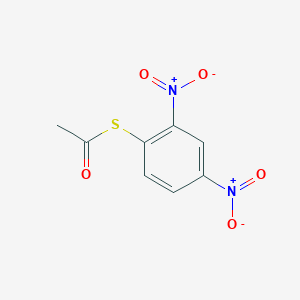
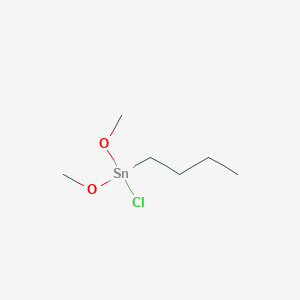
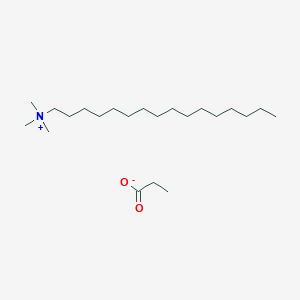

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)

